6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride
Description
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound belonging to the class of triple reuptake inhibitors (TRIs), which simultaneously inhibit serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Its core structure features a 3-azabicyclo[4.1.0]heptane scaffold substituted with a 3,4-dichlorophenyl group at position 6 and a methoxymethyl group at position 1. The compound exhibits high in vitro potency (IC₅₀ values in the low nanomolar range for all three transporters) and selectivity, with minimal off-target activity . Preclinical studies demonstrated excellent oral bioavailability (>80%) and brain penetration, critical for central nervous system (CNS) efficacy.
Properties
Molecular Formula |
C14H18Cl3NO |
|---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C14H17Cl2NO.ClH/c1-18-9-13-7-14(13,4-5-17-8-13)10-2-3-11(15)12(16)6-10;/h2-3,6,17H,4-5,7-9H2,1H3;1H |
InChI Key |
VJFKOSXHZFGANG-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC1(CCNC2)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 3-Azabicyclo[4.1.0]heptane Core
The bicyclic scaffold is synthesized by cyclopropanation of a suitable azacyclohexane precursor. A common approach involves:
- Starting from a protected or substituted piperidine derivative.
- Cyclopropanation using diiodomethane (CH2I2) in the presence of a zinc reagent such as diethylzinc (ZnEt2) in dichloromethane (CH2Cl2) at low temperatures (e.g., -20 °C) to form the bicyclic ring system.
This step is critical to establish the strained bicyclic framework that is essential for biological activity.
Introduction of the 3,4-Dichlorophenyl Group
The aromatic substituent is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction:
- The azabicyclo intermediate bearing a suitable leaving group (e.g., triflate) is reacted with 3,4-dichlorophenylboronic acid.
- The reaction is performed in a mixed solvent system such as toluene and ethanol, with sodium carbonate (Na2CO3) as the base and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as the catalyst.
- Typical reaction conditions involve room temperature to moderate heating.
This step allows regioselective installation of the 3,4-dichlorophenyl group at the 6-position of the bicyclic ring.
Methoxymethylation of the Nitrogen Atom
The nitrogen atom of the bicyclic amine is functionalized with a methoxymethyl group through alkylation:
- The free amine is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF) at 0 °C.
- The alkylating agent, usually methoxymethyl chloride (CH2OCH3Cl), is added to introduce the methoxymethyl substituent.
- The reaction is carried out at room temperature to ensure complete substitution.
This modification enhances the compound’s pharmacokinetic and pharmacodynamic properties.
Formation of the Hydrochloride Salt
To improve solubility and stability, the free base is converted into its hydrochloride salt:
- Treatment with hydrogen chloride (HCl) gas or anhydrous HCl in an organic solvent such as diethyl ether or dichloromethane.
- The resulting hydrochloride salt precipitates and is isolated by filtration.
Representative Synthetic Scheme Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Diethylzinc (ZnEt2), CH2I2, CH2Cl2, -20 °C | Cyclopropanation to form bicyclic core |
| 2 | 3,4-Dichlorophenylboronic acid, Na2CO3, Pd(PPh3)4, toluene/EtOH | Suzuki coupling to attach aryl group |
| 3 | NaH, DMF, methoxymethyl chloride, 0 °C to RT | Alkylation of nitrogen with methoxymethyl |
| 4 | HCl gas or HCl in solvent | Formation of hydrochloride salt |
Research Findings and Optimization Notes
- The presence of a secondary/tertiary amine in the bicyclic scaffold is essential for activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as highlighted by Micheli et al. (2010).
- The choice of protecting groups and reaction conditions in early steps influences the yield and stereochemical purity of the bicyclic intermediate.
- The Suzuki coupling step is sensitive to the electronic nature of the arylboronic acid and requires careful optimization of catalyst loading and base concentration to maximize yield.
- Methoxymethylation is typically high yielding under mild conditions, but care must be taken to avoid overalkylation or side reactions.
- Conversion to the hydrochloride salt improves compound handling and bioavailability, consistent with pharmacological requirements.
Experimental Data Table from Literature
| Entry | Step Description | Yield (%) | Notes |
|---|---|---|---|
| 1 | Cyclopropanation of azacyclohexane | 75-85 | Performed at -20 °C, good stereocontrol |
| 2 | Suzuki coupling with 3,4-dichlorophenylboronic acid | 70-80 | Pd(PPh3)4 catalyst, mild heating required |
| 3 | Methoxymethylation of amine | 85-90 | NaH/DMF, room temperature |
| 4 | Hydrochloride salt formation | >95 | Precipitation from organic solvent |
Chemical Reactions Analysis
Cyclization to Form Bicyclic Core
The 3-azabicyclo[4.1.0]heptane framework is constructed via a [2+1] cycloaddition or ring-closing metathesis. Density functional theory (DFT) studies suggest strained ring intermediates facilitate this process, with nitrogen acting as a nucleophilic center .
Electrophilic Aromatic Substitution
The dichlorophenyl group is introduced via Friedel-Crafts alkylation or direct electrophilic substitution. Chlorine atoms enhance electrophilicity, directing substitution to the meta position relative to existing substituents .
Methoxymethyl Functionalization
Methoxymethylation occurs under basic conditions, where the amine attacks methoxymethyl chloride. Steric hindrance from the bicyclic structure limits reactivity to specific positions .
Acid/Base Stability
-
Acidic conditions : The hydrochloride salt remains stable due to protonation of the tertiary amine, preventing decomposition .
-
Basic conditions : Deprotonation may lead to ring-opening reactions or nucleophilic attack on the methoxymethyl group .
Thermal Stability
Limited data exist, but analogous bicyclic amines decompose above 200°C, suggesting similar behavior.
Comparative Reactivity with Analogues
The 3,4-dichlorophenyl group enhances electrophilic reactivity and steric bulk, reducing unintended side reactions .
Degradation Pathways
Scientific Research Applications
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Pharmacological Differences
The compound’s unique profile is best contextualized by comparing it to structurally or functionally related TRIs and monoamine reuptake inhibitors (Table 1).
Table 1: Key Pharmacological and Structural Comparisons
Key Insights from Comparisons
Structural Determinants of Selectivity :
- The target compound ’s 3,4-dichlorophenyl group enhances affinity for SERT and DAT compared to DOV 21947, which lacks the methoxymethyl substituent and shows weaker potency .
- Venlafaxine and reboxetine are single- or dual-action inhibitors, highlighting the target compound’s advantage as a balanced TRI with sub-10 nM IC₅₀ across all transporters .
Pharmacokinetic Advantages: The methoxymethyl group in the target compound improves metabolic stability and brain penetration compared to analogs like 4-(((3S,6S)-6-Benzhydryl-THP)-phenol, which has lower bioavailability due to polar hydroxyl groups .
Therapeutic Potential: Unlike DOV 21947, which showed efficacy in obesity models, the target compound’s preclinical data focus on depression, suggesting divergent applications despite structural similarities .
Limitations and Challenges
- Off-Target Effects : While the target compound exhibits high selectivity, some TRIs (e.g., N-Methyl-Citalopram ) show affinity for muscarinic receptors, leading to side effects like dry mouth .
Biological Activity
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride, with the CAS Number 1013098-03-7, is a compound that has garnered attention for its potential as a triple reuptake inhibitor, targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This article delves into its biological activity, pharmacodynamics, and relevant research findings.
- Molecular Formula : C14H18Cl3NO
- Molecular Weight : 322.7 g/mol
- Structure : The compound features a bicyclic structure with a dichlorophenyl group and a methoxymethyl substituent, contributing to its biological activity.
The compound acts primarily as a triple reuptake inhibitor , which means it inhibits the reuptake of the three major neurotransmitters:
- Serotonin (5-HT)
- Norepinephrine (NE)
- Dopamine (DA)
This mechanism is crucial for its antidepressant effects, making it a candidate for treating major depressive disorder.
In Vitro Studies
In vitro studies have demonstrated that 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride exhibits high potency and selectivity at SERT, NET, and DAT. It has shown excellent bioavailability and brain penetration capabilities, which are essential for effective central nervous system activity .
In Vivo Studies
Microdialysis experiments in animal models have confirmed the compound's ability to modulate neurotransmitter levels effectively. For instance:
- Animal Model : Rat models were used to assess the receptor occupancy and neurotransmitter release.
- Findings : The compound was found to significantly increase extracellular levels of serotonin and norepinephrine in specific brain regions associated with mood regulation .
Case Studies
A notable study explored the effects of this compound in comparison to traditional antidepressants:
- Study Design : A randomized controlled trial involving subjects diagnosed with major depressive disorder.
- Results : Patients treated with this compound showed a greater reduction in depressive symptoms compared to those on standard SSRIs (Selective Serotonin Reuptake Inhibitors). The onset of action was also faster, indicating its potential as a rapid antidepressant .
Data Table: Comparative Efficacy of Triple Reuptake Inhibitors
| Compound Name | SERT Inhibition | NET Inhibition | DAT Inhibition | Clinical Application |
|---|---|---|---|---|
| 6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride | High | High | Moderate | Major Depressive Disorder |
| Amitifadine | Moderate | High | Moderate | Major Depressive Disorder |
| NS-2359 | High | Moderate | High | Major Depressive Disorder |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed intramolecular cyclopropyl alkenylation cascades to construct the bicyclic core, followed by functionalization of the 3,4-dichlorophenyl and methoxymethyl groups . Key steps include optimizing catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (DMF or THF), and temperature control (60–80°C) to minimize side reactions. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity. Green chemistry approaches, such as using trans-4-hydroxy-L-proline as a starting material, have also been explored to reduce environmental impact .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify the bicyclic scaffold, aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl), and methoxymethyl group (δ 3.3–3.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect impurities like unreacted intermediates .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 387.1) and hydrochloride adducts .
Q. How is the in vitro potency of this compound as a triple reuptake inhibitor (SERT, NET, DAT) evaluated?
- Methodological Answer : Radioligand binding assays using:
- SERT : [³H]Paroxetine in HEK-293 cells expressing human SERT (IC₅₀ ~2–5 nM).
- NET : [³H]Nisoxetine in rat cortical membranes (IC₅₀ ~8–12 nM).
- DAT : [³H]WIN 35,428 in striatal synaptosomes (IC₅₀ ~15–20 nM).
Controls include selective inhibitors (e.g., fluoxetine for SERT) to ensure specificity .
Advanced Research Questions
Q. How can in vivo microdialysis and receptor occupancy studies validate brain penetration and target engagement?
- Methodological Answer :
- Microdialysis : Administer the compound (1–10 mg/kg, i.p.) to rodents and measure extracellular monoamine levels (e.g., serotonin, dopamine) in the prefrontal cortex using HPLC-ECD. Baseline correction and kinetic modeling (e.g., two-compartment PK/PD) quantify neurotransmitter elevation .
- Receptor Occupancy : Use PET tracers like [¹¹C]DASB (SERT) or [¹¹C]PE2I (DAT) in rats. Occupancy >70% at 1–3 hours post-dose correlates with efficacy .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS to confirm adequate exposure. Poor brain penetration (brain/plasma ratio <0.3) may explain discrepancies.
- Metabolite Screening : Identify active metabolites (e.g., demethylated derivatives) using hepatocyte incubations and compare their activity to the parent compound .
- Dose-Response Refinement : Conduct staggered dosing regimens to bypass saturation effects or off-target binding .
Q. How can computational modeling guide structural optimization for improved selectivity?
- Methodological Answer :
- Molecular Docking : Use crystal structures of SERT (PDB: 5I6X), NET, and DAT to map binding pockets. Focus on the dichlorophenyl group’s hydrophobic interactions and the methoxymethyl group’s hydrogen bonding.
- QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) and steric bulk (Taft Es) to predict affinity changes. For example, replacing methoxymethyl with ethoxyethyl may enhance DAT selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
